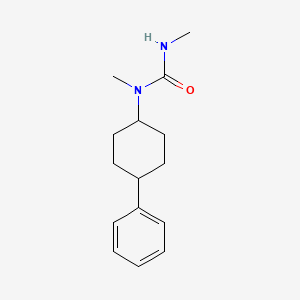
1,3-Dimethyl-1-(4-phenylcyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-1-(4-phenylcyclohexyl)urea, also known as SNC-80, is a synthetic compound that belongs to the class of opioids. It is a highly selective agonist of the delta-opioid receptor, which is found in the brain and spinal cord. SNC-80 has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and other neurological disorders.
Mécanisme D'action
1,3-Dimethyl-1-(4-phenylcyclohexyl)urea exerts its effects by binding to and activating the delta-opioid receptor, which is found in the brain and spinal cord. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in analgesia (pain relief) and other effects. 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea is highly selective for the delta-opioid receptor, which reduces the risk of side effects associated with non-selective opioid agonists.
Biochemical and Physiological Effects:
1,3-Dimethyl-1-(4-phenylcyclohexyl)urea has been shown to produce potent analgesic effects in animal models of neuropathic pain, inflammatory pain, and opioid addiction. It has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models of depression and anxiety. 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea has minimal effects on respiratory function, which reduces the risk of respiratory depression associated with opioid use.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dimethyl-1-(4-phenylcyclohexyl)urea is a highly selective delta-opioid agonist, which reduces the risk of side effects associated with non-selective opioid agonists. It has been extensively studied in animal models of pain, addiction, and other neurological disorders, which makes it a valuable tool for research. However, 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea is not currently approved for human use, which limits its clinical applications.
Orientations Futures
There are several areas of research that could benefit from further investigation of 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea. These include:
1. Development of novel delta-opioid agonists with improved pharmacokinetic and pharmacodynamic properties.
2. Investigation of the potential use of 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea in the treatment of depression, anxiety, and other psychiatric disorders.
3. Development of combination therapies that incorporate 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea with other drugs to enhance its therapeutic effects.
4. Investigation of the potential use of 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea in the treatment of chronic pain and other neurological disorders.
5. Further investigation of the mechanism of action of 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea and its effects on neurotransmitter release and other physiological processes.
Méthodes De Synthèse
The synthesis of 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea involves a multi-step process that starts with the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanol. This intermediate is then converted to 4-phenylcyclohexanone by oxidation with chromic acid. The final step involves the reaction of 4-phenylcyclohexanone with dimethylamine and urea to form 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea.
Applications De Recherche Scientifique
1,3-Dimethyl-1-(4-phenylcyclohexyl)urea has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and other neurological disorders. It has been shown to be highly effective in animal models of neuropathic pain, inflammatory pain, and opioid addiction. 1,3-Dimethyl-1-(4-phenylcyclohexyl)urea has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
1,3-dimethyl-1-(4-phenylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-16-15(18)17(2)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAWZUGEEZHQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Nitrothiophene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7529740.png)
![N-methyl-N-[phenyl(pyridin-2-yl)methyl]methanesulfonamide](/img/structure/B7529743.png)
![N-[3-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B7529747.png)
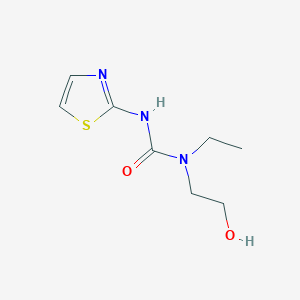
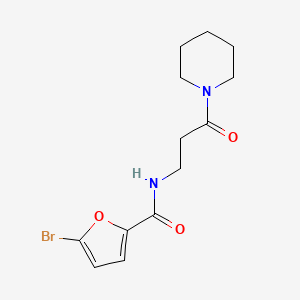
![N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine](/img/structure/B7529775.png)
![N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide](/img/structure/B7529792.png)
![3-(2,5-Difluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7529806.png)
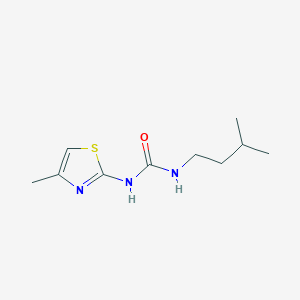
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]cyclopropanamine](/img/structure/B7529813.png)


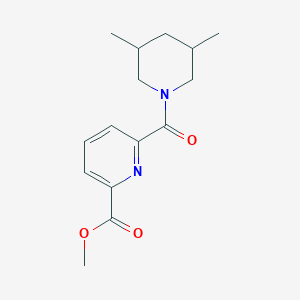
![1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea](/img/structure/B7529843.png)